2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide

Description

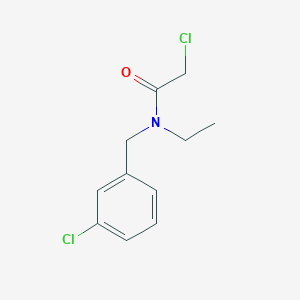

2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a 3-chlorobenzyl group and an ethyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₂Cl₂NO, with a molecular weight of 260.13 g/mol.

Properties

IUPAC Name |

2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNALXPBOZKMHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide typically involves the reaction of 3-chlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

In the field of organic synthesis, this compound serves as a versatile reagent for producing various chemical derivatives. It is particularly useful in:

- Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Synthesis of Pharmaceuticals: It acts as an intermediate in the synthesis of bioactive molecules, including potential drug candidates.

Biology

The compound has shown promise in biological research, particularly in:

- Biochemical Studies: Its ability to modify biological systems makes it valuable for investigating enzyme interactions and receptor binding.

- Antimicrobial Activity: Preliminary studies indicate that it exhibits moderate antibacterial properties against strains such as E. coli and S. aureus.

| Compound | Activity | Tested Strains |

|---|---|---|

| 2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide | Moderate antibacterial activity | E. coli, S. aureus |

| Related chloroacetamides | Broad-spectrum activity | Drug-resistant strains |

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

- Cytotoxicity and Anticancer Potential: Studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| Caco-2 | 39.8 | 10 |

| A549 | 56.9 | 10 |

Case Studies

Antibacterial Screening:

A recent study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition, indicating its potential as a therapeutic agent for resistant infections.

Cytotoxicity Assessment:

In vitro testing on Caco-2 cells revealed a reduction in cell viability by approximately 39.8% at a concentration of 10 µM. This suggests potential applications in cancer therapy due to its ability to disrupt cellular signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro and benzyl groups allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzyl/Ethyl Chloroacetamides

Key Compounds:

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide () Molecular Formula: C₁₃H₁₆ClNO₃ Substituents: Benzodioxin ring instead of chlorobenzyl. Properties: The oxygen-rich benzodioxin group may enhance solubility in polar solvents compared to the hydrophobic 3-chlorobenzyl group in the target compound.

2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide () Molecular Formula: C₁₃H₁₈ClNO₃ Substituents: 3,4-Dimethoxybenzyl group.

Data Table: Substituted Benzyl/Ethyl Chloroacetamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide | C₁₁H₁₂Cl₂NO | 260.13 | 3-Chlorobenzyl, ethyl | Agrochemical/Pharmaceutical R&D |

| 2-Chloro-N-(benzodioxin-methyl)-N-ethylacetamide | C₁₃H₁₆ClNO₃ | 277.73 | Benzodioxin-methyl | Solubility-focused applications |

| 2-Chloro-N-(3,4-dimethoxybenzyl)-N-ethylacetamide | C₁₃H₁₈ClNO₃ | 283.74 | 3,4-Dimethoxybenzyl | Bioactive compound synthesis |

Agrochemical Chloroacetamides

Chloroacetamides are prominent in herbicides due to their inhibition of fatty acid synthesis in plants. Notable examples include:

Alachlor () Molecular Formula: C₁₄H₂₀ClNO₂ Structure: N-(2,6-Diethylphenyl)-N-(methoxymethyl) substitution. Application: Pre-emergent herbicide controlling annual grasses and broadleaf weeds. The methoxymethyl group enhances soil mobility and bioavailability .

Dimethenamid () Molecular Formula: C₁₂H₁₈ClNO₂S Structure: Thienyl and methoxyethyl groups. Application: Selective herbicide with higher specificity due to the thienyl moiety, which influences binding to plant enzyme targets .

Comparison with Target Compound:

- Electron-Withdrawing vs.

- Biological Activity : Thienyl substituents (as in Dimethenamid) may confer distinct target specificity compared to chlorobenzyl derivatives.

Halogenated and Alkyl-Substituted Acetamides

2-Chloro-N-(3,4,5-triethoxybenzyl)acetamide () Molecular Formula: C₁₅H₂₂ClNO₄ Substituents: Triethoxybenzyl group. Properties: The ethoxy groups improve solubility and may enhance interaction with hydrophilic biological targets .

N-(3-Chlorophenyl)acetamide () Molecular Formula: C₈H₈ClNO Substituents: Single 3-chlorophenyl group. Properties: Simpler structure with a melting point of 349.8 K, suggesting higher crystallinity and stability compared to N-ethyl derivatives .

Biological Activity

2-Chloro-N-(3-chlorobenzyl)-N-ethylacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.15 g/mol. The compound features a chloro substituent and an ethyl chain attached to a 3-chlorobenzyl group, which contributes to its unique chemical reactivity and biological potential.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, impacting various cellular processes. This characteristic makes it a potential candidate for drug development targeting metabolic disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For example, derivatives of chloroacetamides, including this compound, have shown effectiveness against both gram-positive and gram-negative bacteria. In particular, preliminary investigations have indicated its potential against strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli ATCC 25922 | 30 |

| Pseudomonas aeruginosa ATCC 27853 | 28 |

| Staphylococcus aureus ATCC 25923 | 35 |

These results suggest that modifications in the compound's structure can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory activities, indicating a potential therapeutic application in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of these targets, resulting in various biological outcomes. For instance, the presence of chloro groups enhances binding affinity to target proteins, which is critical for its enzyme inhibition activity.

Case Studies

Recent studies have explored the pharmacological profiles of compounds related to this compound:

- Anticancer Activity : A related compound exhibited significant anticancer properties against breast cancer cell lines (MCF-7) and neuroblastoma (SK-N-SH). The study highlighted the role of halogen substitutions in enhancing anticancer activity .

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives could selectively inhibit cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.